molecular formula C18H22N8O4S B12795543 N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid CAS No. 113811-47-5

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid

Cat. No.: B12795543
CAS No.: 113811-47-5
M. Wt: 446.5 g/mol
InChI Key: ZWNOUWBCPHEYMA-UHFFFAOYSA-N
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Description

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid is a chemical compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a deoxy group, a methyl group, and a pteroyl group, making it a versatile molecule in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid involves multiple steps, starting with the preparation of the pteroyl group. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound. Common reagents used in the synthesis include methylating agents, reducing agents, and sulfonating agents.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control systems. The process includes the purification of intermediates and the final product to achieve high purity levels required for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the amino and deoxy groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different amino derivatives.

Scientific Research Applications

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in studying biological pathways and interactions due to its complex structure.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biological processes and chemical reactions. The exact pathways depend on the context of its use, whether in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid
  • N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid

Uniqueness

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of reactions and applications. Its structure provides versatility that is not always present in similar compounds, making it valuable in both research and industrial contexts.

Properties

CAS No.

113811-47-5

Molecular Formula

C18H22N8O4S

Molecular Weight

446.5 g/mol

IUPAC Name

3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C18H22N8O4S/c1-26(10-12-9-22-16-14(23-12)15(19)24-18(20)25-16)13-5-3-11(4-6-13)17(27)21-7-2-8-31(28,29)30/h3-6,9H,2,7-8,10H2,1H3,(H,21,27)(H,28,29,30)(H4,19,20,22,24,25)

InChI Key

ZWNOUWBCPHEYMA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCS(=O)(=O)O

Origin of Product

United States

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